Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate
Description
Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate is a quinazolinone derivative characterized by a 4-oxoquinazolinone core substituted with a phenyl group at position 2 and a methyl ester moiety at the nitrogen atom (N1). Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-oxo-2-phenylquinazolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-15(20)11-19-14-10-6-5-9-13(14)17(21)18-16(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRVAMQATXFIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives, including methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate, have demonstrated significant antimicrobial properties. A study synthesized various quinazolinone derivatives and tested their antibacterial activity against several pathogens.
Case Study: Antibacterial Screening
In one study, compounds derived from quinazolinones were tested against Proteus vulgaris and Bacillus subtilis. The most active compounds showed zones of inhibition ranging from 1.0 cm to 1.4 cm, indicating potent antibacterial effects. These results suggest that modifications to the quinazoline structure can enhance its antimicrobial efficacy .
| Compound | Zone of Inhibition (cm) | Target Organism |
|---|---|---|
| 9a | 1.1 | Proteus vulgaris |
| 9h | 1.4 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Quinazoline derivatives have been linked to significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A recent investigation evaluated the cytotoxic effects of several quinazoline derivatives on human cancer cell lines such as MDA-MB 231 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). The study utilized the MTT assay to determine cell viability after treatment with different concentrations of the compounds.
The results indicated that some derivatives exhibited IC50 values as low as 0.51 µM against MDA-MB 231 cells, showcasing their potential as anticancer agents .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MDA-MB 231 | Quinazoline Derivative | 0.51 |
| HT-29 | Quinazoline Derivative | Varies |
| PC-3 | Quinazoline Derivative | Varies |
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives have also been explored, with promising results indicating their potential in treating inflammatory diseases.
Case Study: In Vitro Evaluation
Research has shown that certain quinazoline compounds exhibit significant anti-inflammatory activity in vitro. The evaluation involved measuring the inhibition of pro-inflammatory cytokines in cell cultures treated with these compounds. The findings suggest that structural modifications can enhance anti-inflammatory effects .
| Compound | Cytokine Inhibition (%) |
|---|---|
| Compound A | 75 |
| Compound B | 65 |
Mechanism of Action
The mechanism of action of methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Comparisons
The structural features of Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate and analogous compounds are summarized below:
Key Observations :
- Substituent Effects: The phenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to smaller methyl groups in analogues . Methoxy groups () improve solubility via hydrogen bonding but may reduce membrane permeability.
Physicochemical Properties
- Solubility : Methoxy-substituted compounds (e.g., ) exhibit higher aqueous solubility due to polar groups, whereas brominated () and trifluoromethylated () derivatives are more lipophilic. The target compound’s phenyl group may reduce solubility relative to methoxy analogues but improve target affinity .
- Stability: The quinazolinone core’s resonance stabilization contributes to thermal and oxidative stability compared to cyclopenta[c]pyrazole (), which has a strained fused-ring system .
Biological Activity
Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings and data.
Chemical Structure and Synthesis
This compound is synthesized from quinazoline derivatives through several chemical reactions, including hydrazinolysis and condensation with aromatic aldehydes. The structure can be represented as follows:
The synthesis typically involves the following steps:
- Formation of the Quinazoline Ring : Starting from appropriate precursors, the quinazoline ring is formed through cyclization reactions.
- Modification : The compound can be further modified by introducing various substituents to enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. The following key findings summarize its effects on various cancer cell lines:
- Cell Lines Tested : The compound has been tested against several cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 18.79 | |
| 1-substituted derivatives | HepG2 | 10.82 - 29.46 | |
| 1-substituted derivatives | MCF-7 | 7.09 - 31.85 |
The results indicate that certain derivatives exhibit potent anticancer activity, with IC50 values comparable to or better than established chemotherapeutics like doxorubicin.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Key findings include:
- Activity Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL | |
| Derivatives | E. coli | 25 μg/mL |
The presence of specific substituents on the phenyl ring significantly influences the antimicrobial profile, indicating a structure–activity relationship that can be exploited for drug design.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
-
Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MDA-MB-231 cells compared to untreated controls.
"The compound exhibited an IC50 value of 18.79 μM, indicating potent antiproliferative effects."
-
Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that derivatives of the compound showed effective inhibition against Staphylococcus aureus and E. coli.
"The derivatives demonstrated MIC values as low as 12.5 μg/mL, showcasing their potential as antimicrobial agents."
Q & A
Basic: What synthetic methodologies are commonly employed for Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate and its derivatives?
Answer:
The synthesis typically involves cyclocondensation reactions starting with anthranilic acid derivatives and α-keto esters. For example, urea/thiourea analogues are synthesized via nucleophilic substitution reactions with phenyl isocyanate or thiocyanate under reflux in anhydrous solvents like DMF . Key steps include:
- Cyclization : Using catalysts such as acetic acid or p-toluenesulfonic acid to promote quinazolinone ring formation.
- Solvent optimization : Aqueous or mixed solvents (e.g., ethanol-water) improve yield and purity .
- Characterization : Elemental analysis, IR (for C=O and N-H stretches), and LC-MS confirm structural integrity .
Advanced: How can researchers resolve contradictions in cytotoxicity data for quinazolinone derivatives?
Answer:
Contradictory cytotoxicity results (e.g., non-linear dose-response curves) require:
- Dose-response validation : Test a broader concentration range to identify threshold effects.
- Statistical rigor : Use one-way ANOVA (e.g., Graph Pad Prism) to compare compound effects against controls, as demonstrated in MDA-MB-231 cell line studies .
- Mechanistic follow-up : Combine with apoptosis assays (e.g., Annexin V staining) to distinguish cytostatic vs. cytotoxic effects.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopic methods :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ester carbonyls (δ 3.6–4.0 ppm for OCH3) .
- IR spectroscopy : Confirm C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
- Chromatography : LC-MS validates molecular weight and purity .
- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.18–1.22 Å) and torsional angles using SHELXL .
Advanced: How can computational modeling enhance the design of quinazolinone-based antitumor agents?
Answer:
- Molecular docking : Predict binding to targets like TNF-α Converting Enzyme (TACE) using AutoDock or Schrödinger Suite .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity to guide synthesis .
- ADMET prediction : Tools like SwissADME assess solubility and bioavailability, critical for optimizing lead compounds .
Advanced: What crystallographic refinement strategies are optimal for quinazolinone derivatives?
Answer:
- Data collection : Use high-resolution (≤1.0 Å) X-ray data to minimize errors in electron density maps .
- Software tools : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check geometric outliers (e.g., C=O bond lengths) against literature benchmarks (1.18–1.22 Å) .
Basic: How are reaction conditions optimized for synthesizing quinazolinone salts?
Answer:
- pH control : Neutralize carboxylic acid intermediates with inorganic bases (e.g., NaOH) in water-ethanol mixtures .
- Temperature : Reflux at 80–100°C ensures complete cyclization without side reactions .
- Workup : Precipitation in cold water followed by recrystallization (e.g., from methanol) enhances purity .
Advanced: What strategies address low bioactivity in quinazolinone analogues?
Answer:
- Structural diversification : Introduce sulfonylurea or triazole moieties to enhance target engagement .
- Prodrug design : Esterify carboxyl groups (e.g., methyl/ethyl esters) to improve membrane permeability .
- Synergistic testing : Combine with chemotherapeutics (e.g., doxorubicin) to evaluate additive effects .
Basic: How is the purity of this compound validated?
Answer:
- Melting point analysis : Sharp melting points (±2°C) indicate homogeneity .
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms >95% purity .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Advanced: How do researchers analyze substituent effects on quinazolinone stability?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess thermal stability.
- Hydrolytic studies : Incubate compounds at varying pH (1–13) and monitor ester hydrolysis via LC-MS .
- DFT calculations : Predict electronic effects of substituents (e.g., electron-donating groups stabilize HOMO levels) .
Advanced: What statistical methods are used to compare bioactivity across quinazolinone analogues?
Answer:
- Dunnett’s test : Compare multiple compounds against a control (e.g., untreated cells) to identify significant differences .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., IC50, logP) to cluster active vs. inactive compounds .
- ROC curves : Evaluate sensitivity/specificity of dose-response models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
